molecular formula C11H12FN3 B8470507 4-(4-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

4-(4-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Cat. No. B8470507
M. Wt: 205.23 g/mol
InChI Key: DXBQDNTXXKSCMW-UHFFFAOYSA-N
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Patent
US07501412B2

Procedure details

α-Acetyl-4-fluorophenylacetonitrile (65.1 g) and methylhydrazine (30.9 mL) were dissolved in ethanol (320 mL), and the mixture was heated under reflux for 3 hrs. After the completion of the reaction, the reaction mixture was cooled to room temperature, and the solvent was evaporated. The obtained solid was collected by filtration and washed with hexane to give 5-amino-4-(4-fluorophenyl)-1,3-dimethylpyrazole (69.5 g).
Quantity
65.1 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
30.9 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)[C:5]#[N:6])(=O)[CH3:2].[CH3:14][NH:15][NH2:16]>C(O)C>[NH2:6][C:5]1[N:15]([CH3:14])[N:16]=[C:1]([CH3:2])[C:4]=1[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
65.1 g
Type
reactant
Smiles
C(C)(=O)C(C#N)C1=CC=C(C=C1)F
Name
methylhydrazine
Quantity
30.9 mL
Type
reactant
Smiles
CNN
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
FILTRATION
Type
FILTRATION
Details
The obtained solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1C)C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 69.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.